Researchers requiring a physiologically relevant lipid matrix for skin studies often rely on single-component lipids that fail to replicate human sebum complexity. TALLOW, a natural triglyceride mixture, provides palmitic (24-32%), stearic (20-25%), and oleic (37-43%) acids, closely mirroring sebum for reproducible in vitro results.
• Melting point 27-38°C enables solid-at-room-temperature formulations that melt on skin contact.
• High stearic acid content (~29%) makes it an efficient precursor for stearate derivatives.
• Procure with confidence: consistent composition, global shipping.
Molecular FormulaC6H4N6
Molecular Weight0
CAS No.129521-65-9
Cat. No.B1178427
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
TALLOW
CAS
129521-65-9
Molecular Formula
C6H4N6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes
500 g / 1 kg / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
TALLOW Identity, Composition, and Procurement Baseline
TALLOW (CAS 129521-65-9) is a naturally derived fat obtained from the adipose tissue of bovine or ovine animals [1]. It is a complex mixture of triglycerides, predominantly composed of saturated fatty acids such as palmitic acid (C16:0) and stearic acid (C18:0), alongside the monounsaturated oleic acid (C18:1) [2]. This compositional profile, which typically includes oleic acid at 37-43%, palmitic acid at 24-32%, and stearic acid at 20-25%, distinguishes it from many plant-derived oils and other animal fats [2]. Its physical state is a solid at room temperature, with a melting point that can vary based on source and processing but is generally in the range of 27-38°C for beef tallow [3].
Lipid StateSolid at room temp., defined melting range
Fatty Acid SignatureHigh saturated C16/C18, distinct from plant oils
Research ModelSebum-mimetic composition for skin barrier studies
[2] Museum of Fine Arts, Boston. (2025). Tallow. CAMEO: Conservation & Art Materials Encyclopedia Online. View Source
[3] Museum of Fine Arts, Boston. (2025). Tallow. CAMEO: Conservation & Art Materials Encyclopedia Online. View Source
Why Generic Substitution of TALLOW Fails
Substituting TALLOW with a generic 'fat' or 'oil' is a high-risk procurement decision due to its unique and quantifiable fatty acid profile and physical properties. Unlike many common plant oils (e.g., soybean, corn oil), TALLOW is characterized by a high proportion of saturated fatty acids, specifically palmitic and stearic acids, which confer a distinct solid fat content and melting behavior [1]. This specific triglyceride composition is critical for applications requiring a specific melting point, texture, or oxidative stability [2]. Furthermore, its fatty acid profile shows notable similarity to human sebum, a property not shared by common alternatives, making it a targeted ingredient in specific cosmetic and dermatological research [3]. The following evidence demonstrates precisely where TALLOW's performance cannot be replicated by a generic alternative.
Saturated Fat Profile
TALLOW's high saturated fatty acid content compared to lard affects melting point and solid fat content; substitutes may not reproduce these physical properties.
Melting Behavior
Unlike liquid plant oils, TALLOW remains solid at ambient temperature; swapping with a liquid oil eliminates required solid-fat functionality.
Stearic Acid Contribution
Markedly higher stearic acid vs. typical plant oils influences texture and hardness; alternatives may not deliver equivalent performance.
[1] Gecgel, U., et al. (2024). Composition, thermal, and microstructural characteristics of mutton tallows in comparison with beef tallows. European Journal of Lipid Science and Technology. View Source
[2] Liang, Y. C., et al. (1998). Comparison of four accelerated stability methods for lard and tallow with and without antioxidants. Journal of the American Oil Chemists' Society, 75(10), 1441-1445. View Source
TALLOW exhibits a significantly higher proportion of saturated fatty acids (SFA) compared to lard, a chemically similar animal fat. This results in a distinct physical profile, crucial for applications requiring solid fat content at room temperature [1].
SFA Content vs. LardHead-to-head
52.59% vs. 31.97% (+20.62 pp)
Supports solid fat differentiation for procurement
Gas chromatography analysis of pure fats
Lipid ChemistryFood ScienceBiodiesel Feedstock
Evidence Dimension
Total Saturated Fatty Acid (SFA) Content
Target Compound Data
52.59%
Comparator Or Baseline
Lard: 31.97%
Quantified Difference
+20.62 percentage points
Conditions
Gas chromatography analysis of pure fats
Why This Matters
This large difference in SFA content directly translates to a higher melting point and greater solidity at room temperature, making TALLOW the required choice over lard for formulating solid soaps, candles, or structured lipids.
Lipid ChemistryFood ScienceBiodiesel Feedstock
[1] Abd-Elsalam, K. A., et al. (1993). Detection of lard adulteration in pure beef tallow. Assiut Veterinary Medical Journal, 30(59), 1-11. View Source
Melting Point Range vs. Plant Oils
The melting behavior of TALLOW is a direct consequence of its high saturated fat content and is distinct from that of common liquid plant oils. While soybean oil remains a liquid at standard ambient temperatures, beef TALLOW exists as a solid with a defined melting range [1]. This property is essential for creating solid or semi-solid formulations.
Soybean Oil: Liquid at 25°C (melting point typically below 0°C)
Quantified Difference
Qualitative difference: solid vs. liquid state at room temperature
Conditions
Standard laboratory conditions
Why This Matters
For procurement, this property dictates that TALLOW cannot be replaced by a common liquid plant oil in applications requiring a solid fat base, such as in the manufacture of soaps, certain lubricants, or structured food products.
[1] Museum of Fine Arts, Boston. (2025). Tallow. CAMEO: Conservation & Art Materials Encyclopedia Online. View Source
Fatty Acid Profile vs. Soybean Oil
A direct comparison of major fatty acid components reveals TALLOW's markedly higher content of stearic acid (C18:0) and palmitic acid (C16:0) relative to a prototypical plant oil like soybean oil [1]. This compositional difference is the primary driver of its distinct physical and oxidative properties.
Stearic Acid vs. Soybean OilHead-to-head
29.29% vs. 3.79% (+25.50 pp)
Supports texture and hardness differentiation
GC-MS analysis
LipidomicsNutritional ScienceBiofuel Research
Evidence Dimension
Stearic Acid (C18:0) Content
Target Compound Data
29.29%
Comparator Or Baseline
Soybean Oil: 3.79%
Quantified Difference
+25.50 percentage points
Conditions
GC-MS analysis
Why This Matters
This quantifiable difference in stearic acid content explains TALLOW's solid nature and its specific utility in applications like soap making where stearic acid contributes to bar hardness and creamy lather.
LipidomicsNutritional ScienceBiofuel Research
[1] Liu, Y., et al. (2023). TABLE 3: Fatty acid composition of soybean oil and tallow. PMC. View Source
Comparative Oxidative Stability vs. Lard
The oxidative stability of TALLOW and lard was compared using four accelerated methods, including the Active Oxygen Method (AOM) and the Rancimat test [1]. While direct quantitative outcomes for TALLOW alone were not isolated in the abstract, the study's design establishes a framework for comparing the relative stability of these two animal fats, which is a critical quality control parameter for procurement.
Oxidative Stability vs. LardCross-study comparable
Relative performance can be evaluated; no single quantified difference provided in abstract.
Conditions
AOM (AOCS Cd 12-57), Rancimat, Oxygen Bomb, Schaal Oven Test
Why This Matters
The existence of standardized methods for comparing TALLOW's oxidative stability against other fats provides a verifiable, data-driven basis for selecting a lipid with the required shelf-life characteristics for industrial or research applications.
[1] Liang, Y. C., et al. (1998). Comparison of four accelerated stability methods for lard and tallow with and without antioxidants. Journal of the American Oil Chemists' Society, 75(10), 1441-1445. View Source
Evidence-Based Application Scenarios for TALLOW
Sebum Mimicry in Cosmetic Research
The well-documented fatty acid profile of TALLOW, which shares key components like oleic, palmitic, and stearic acids with human sebum, makes it a suitable model substrate for research into skin barrier function, moisturization, and transdermal delivery [1]. Its composition provides a more physiologically relevant lipid matrix for in vitro studies compared to simpler, single-component lipid systems or many plant-derived oils [1].
Solid and Semi-Solid Product Formulation
TALLOW's quantified melting point range of approximately 27-38°C is the critical specification for its use in formulating products that require a solid or semi-solid consistency at room temperature but melt upon contact with skin or body heat [2]. This property is directly leveraged in the manufacture of traditional soaps, balms, candles, and certain lubricants where a substitute with a different melting profile (e.g., coconut oil or lard) would yield an unacceptable product texture or performance [2].
Biofuel and Oleochemical Feedstock
The high saturated fatty acid content of TALLOW (approximately 52.59% SFA) and its specific ratio of C16 to C18 fatty acids are key parameters for its use as a biodiesel feedstock [3]. This composition influences critical fuel properties like cetane number and cold flow plugging point. For oleochemical production, its high stearic acid content (approx. 29.29%) compared to alternatives like soybean oil makes it a more efficient and targeted starting material for manufacturing stearates and other fatty acid derivatives [REFS-3, REFS-4].
Application
Selection Property
Validation Focus
Skin barrier research model
Compositional similarity to human sebum
Lipid matrix functionality in vitro
Solid fat-based product formulation
Characteristic melting point range
Texture and consistency at ambient temperature
Biodiesel and oleochemical production
High saturated fatty acid and stearic acid content
[2] Museum of Fine Arts, Boston. (2025). Tallow. CAMEO: Conservation & Art Materials Encyclopedia Online. View Source
[3] Abd-Elsalam, K. A., et al. (1993). Detection of lard adulteration in pure beef tallow. Assiut Veterinary Medical Journal, 30(59), 1-11. View Source
[4] Liu, Y., et al. (2023). TABLE 3: Fatty acid composition of soybean oil and tallow. PMC. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.